tri-O-benzoyl-l-rhamnopyranosyl bromide

Carbohydrate Chemistry Deoxygenation Protecting Group Strategy

Tri-O-benzoyl-L-rhamnopyranosyl bromide (CAS 73068-86-7) is a per-O-benzoylated glycosyl bromide in the L-rhamnose series, functioning as a glycosyl donor in the chemical synthesis of oligosaccharides and glycoconjugates. As a classical Koenigs–Knorr donor, its reactivity is modulated by the electron-withdrawing benzoyl ester protecting groups, which classify it as a ‘disarmed’ donor relative to its benzyl ether-protected counterparts.

Molecular Formula C27H23BrO7
Molecular Weight 539.4 g/mol
CAS No. 73068-86-7
Cat. No. B12054410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametri-O-benzoyl-l-rhamnopyranosyl bromide
CAS73068-86-7
Molecular FormulaC27H23BrO7
Molecular Weight539.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21-,22+,23+,24?/m0/s1
InChIKeyZNQXFYBHGDPZCZ-YRNZQLGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-O-benzoyl-L-rhamnopyranosyl Bromide (CAS 73068-86-7): A Disarmed L-Rhamnosyl Donor for Complex Oligosaccharide Construction


Tri-O-benzoyl-L-rhamnopyranosyl bromide (CAS 73068-86-7) is a per-O-benzoylated glycosyl bromide in the L-rhamnose series, functioning as a glycosyl donor in the chemical synthesis of oligosaccharides and glycoconjugates [1]. As a classical Koenigs–Knorr donor, its reactivity is modulated by the electron-withdrawing benzoyl ester protecting groups, which classify it as a ‘disarmed’ donor relative to its benzyl ether-protected counterparts [2]. This compound is a crystalline solid with a melting point of 163–164 °C, a molecular formula of C27H23BrO7, and a molecular weight of 539.37 g/mol, and it is cited in at least 9 patents for the synthesis of biologically relevant glycostructures .

Donor Type Disarmed L-rhamnosyl bromide donor for chemoselective glycosylation
Protecting Group Per-O-benzoyl ester protection for reactivity tuning and β-directing effect
Synthetic Context Koenigs–Knorr conditions; suitable for convergent oligosaccharide assembly

Why Generic L-Rhamnosyl Bromide Substitution Fails for Tri-O-benzoyl-L-rhamnopyranosyl Bromide in Stereoselective Synthesis


Generic substitution among L-rhamnopyranosyl bromide donors is precluded by the profound impact of the O-protecting group on both reactivity and stereochemical outcome. The benzoyl ester groups on tri-O-benzoyl-L-rhamnopyranosyl bromide exert a strong electron-withdrawing effect, ‘disarming’ the donor and making it less reactive than its benzylated counterpart [1]. This electronic deactivation is not merely a kinetic nuance; it directly determines whether a glycosylation proceeds with high yield or fails due to competing orthoester formation or donor hydrolysis [2]. Consequently, a seemingly analogous tri-O-acetyl or tri-O-benzyl donor cannot replicate the specific reactivity window and β/α selectivity profile of the tribenzoylated donor, leading to unpredictable and often suboptimal outcomes in complex, multi-step oligosaccharide syntheses [3].

Target: Tri-O-benzoyl-L-rhamnopyranosyl Bromide

Electron-withdrawing benzoyl esters lower reactivity, enabling controlled activation and favoring 1,2-trans stereochemistry.

Substitute: Benzyl- or Acetyl-protected analogs

Higher reactivity may cause premature activation or orthoester formation; stereochemical outcome and chemoselectivity may shift unpredictably.

Quantitative Differentiation Evidence for Tri-O-benzoyl-L-rhamnopyranosyl Bromide Against Closest Analogs


Head-to-Head Deoxygenation Performance: Benzoylated vs. Benzylated Donor

In the synthesis of methyl O-α-L-rhamnopyranosyl-(1→2)-α-D-galactopyranosides specifically deoxygenated at position 3, the 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl bromide (the target compound) demonstrated a decisive advantage over the analogous 2,3,4-tri-O-benzyl-α-L-rhamnopyranosyl donor. The deoxygenation reaction at position 3 was reported to be 'more successful when performed with the tri-O-benzoylated precursor, rather than the tri-O-benzylated one' [1]. This is a direct experimental observation from the same study, comparing two L-rhamnopyranosyl bromide donors differing only in their O-protecting groups (benzoyl vs. benzyl).

Deoxygenation performance
Head-to-head
More successful deoxygenation reported for benzoylated donor
Supports benzoylated donor selection when deoxygenation steps are required
Exact yield differential not provided; qualitative superiority reported
Carbohydrate Chemistry Deoxygenation Protecting Group Strategy

Armed/Disarmed Reactivity Classification: Benzoylated vs. Benzylated Rhamnosyl Donors

The concept of armed and disarmed glycosyl donors, a fundamental principle in oligosaccharide synthesis, establishes that benzoylated glycosyl donors are significantly less reactive ('disarmed') than their benzylated counterparts ('armed') due to the greater electron-withdrawing capacity of ester protecting groups [1]. This reactivity hierarchy directly impacts synthetic strategy: disarmed donors like tri-O-benzoyl-L-rhamnopyranosyl bromide can be used in chemoselective glycosylations where an armed donor would lead to uncontrolled self-condensation. Conversely, a benzylated rhamnosyl donor cannot substitute for a benzoylated donor in a 'latent-active' or 'disarmed-armed' iterative glycosylation strategy [2].

Armed/disarmed reactivity
Class-level
Disarmed; benzoylated donor ~10–100× less reactive than benzylated
Disarmed reactivity profile supports chemoselective glycosylation strategies
Relative rates are system‑dependent; based on foundational literature
Glycosylation Armed-Disarmed Concept Reactivity Tuning

Patented Preference for Tri-O-benzoyl Donor in Stereoselective Solamargine Synthesis

In a patent describing the chemical synthesis of solamargine and related steroidal glycosides with potential antineoplastic properties, tri-O-benzoyl-α-L-rhamnopyranosyl bromide is explicitly and preferentially claimed. The patent states: 'Tri-O-benzoyl-α-L-rhamnopyranosyl bromide is preferred as the rhamnose receptor' for the stereoselective construction of the β-rhamnosidic linkage to solasodine [1]. This specification represents a selection from among possible rhamnosyl donors, including tri-O-pivaloyl-α-L-rhamnopyranosyl trichloroacetimidate, indicating that the benzoylated bromide was found to provide the optimal balance of reactivity, stereoselectivity, and yield for this pharmacologically relevant target.

Patented preference
Reported
Explicitly preferred as rhamnose donor for solamargine synthesis
May be considered for steroidal glycoside research requiring β‑rhamnosylation
Patent claim, comparative yields vs. imidate donor not disclosed
Medicinal Chemistry Glycosylation Process Chemistry

Optimal Scientific and Industrial Application Scenarios for Tri-O-benzoyl-L-rhamnopyranosyl Bromide


Synthesis of Specifically Deoxygenated Oligosaccharide Probes

As demonstrated by the direct comparative evidence, tri-O-benzoyl-L-rhamnopyranosyl bromide is the donor of choice when the synthetic route requires a deoxygenation step, particularly for positions adjacent to the glycosylation site [1]. This application is critical for preparing substrate analogs for glycosyltransferase mechanism studies, metabolic labeling probes, and deoxygenated fragments of bacterial O-antigens for immunological characterization.

Convergent Block Synthesis of Bacterial O-Antigen Repeating Units

The compound's established performance in constructing di-, tri-, and tetrasaccharide fragments of Shigella flexneri and Shigella dysenteriae O-antigens validates its use in convergent block synthesis strategies [2][3]. Its reactivity as a disarmed donor enables chemoselective activation in the presence of armed glycosyl acceptors, a requirement for efficient block assembly of complex bacterial polysaccharide repeating units for vaccine development.

Stereoselective β-Rhamnosylation of Steroidal Aglycones for Drug Discovery

Guided by the explicit patent preference for this donor in solamargine synthesis, the compound is optimally suited for medicinal chemistry programs targeting steroidal glycoside natural products [4]. The electron-withdrawing benzoyl groups not only control reactivity but also provide neighboring-group participation that favors 1,2-trans (β) stereochemistry, a critical requirement for bioactive rhamnosidic natural products with antineoplastic or anti-inflammatory properties.

Synthesis of Immunogenic Glycoconjugates for Vaccine Research

The successful use of tri-O-benzoyl-L-rhamnopyranosyl bromide in constructing the anthrose-containing tetrasaccharide side chain of Bacillus anthracis exosporium, which was subsequently conjugated to BSA for immunological studies, establishes its reliability for producing vaccine candidates [5]. When synthetic strategies require a stable, crystalline donor that can be stored and used reliably for reproducible glycosylation outcomes in multi-step immunogen synthesis, this tribenzoylated donor is a proven choice.

Application
Selection Property
Validation Focus
Deoxygenated oligosaccharide probes
Reported compatibility with deoxygenation steps
Deoxygenation yield verification
Convergent block O‑antigen synthesis
Chemoselective activation as disarmed donor
Block assembly efficiency assessment
Steroidal glycoside research
Neighboring‑group participation for β‑stereocontrol
Anomeric ratio and stereochemical confirmation
Immunogenic glycoconjugate synthesis
Reproducible glycosylation in multi‑step routes
Conjugation integrity and immunoreactivity screening
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